Podorhizol

Description

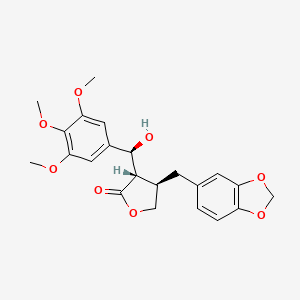

Structure

3D Structure

Properties

Molecular Formula |

C22H24O8 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3/t14-,19-,20+/m0/s1 |

InChI Key |

UNWCWBJEKCTIML-PNHOKKKMSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |

Synonyms |

podorhizol podorhizol, (3alpha(S*),4beta)-(+-)-isome |

Origin of Product |

United States |

Natural Origin and Bioproduction of Podorhizol

Botanical Sources and Distribution of Podorhizol-Producing Species

This compound and related lignans (B1203133) are found in various plant families and genera. The primary sources of these compounds, particularly podophyllotoxin (B1678966) and its derivatives like deoxypodophyllotoxin (B190956) which can be converted to this compound, are certain species within the genus Podophyllum. nih.govnbuv.gov.ua

Identification and Characterization of Plant Genera and Species (e.g., Podophyllum, Juniperus, Anthriscus)

Species from the Podophyllum genus, notably Podophyllum hexandrum (Indian Podophyllum) and Podophyllum peltatum (American Mayapple), are well-established sources of aryltetralin lignans, including precursors to this compound. wisdomlib.orgnih.govwikipedia.org P. hexandrum is often preferred due to its higher content of podophyllotoxin. wisdomlib.org However, these species are facing conservation concerns due to overexploitation. nih.govmdpi.comthieme-connect.com

Beyond Podophyllum, other plant genera have been identified as sources of podophyllotoxin and its derivatives. These include:

Juniperus species (Cupressaceae) nih.govmdpi.com

Anthriscus sylvestris (Apiaceae), commonly known as wild chervil, is recognized for containing deoxypodophyllotoxin, a key precursor that can be converted to podophyllotoxin and potentially this compound. nih.govthieme-connect.comacs.org

Other genera across more than 60 families, such as Jeffersonia, Diphylleia, Dysosma (Berberidaceae), Catharanthus (Apocynaceae), Polygala (Polygalaceae), Linum (Linaceae), Hyptis, Teucrium, Nepeta, Thymus (Lamiaceae), Thuja, Callitris, Thujopsis (Cupressaceae), Cassia (Fabaceae), Haplophyllum (Rutaceae), Commiphora (Burseraceae), and Hernandia (Hernandiaceae), have also been reported to produce podophyllotoxin and related derivatives. mdpi.com

Table 1: Selected Plant Sources of this compound and Related Lignans

| Genus | Species | Family | Key Lignans Present (includes precursors) |

| Podophyllum | hexandrum | Berberidaceae | Podophyllotoxin, Deoxypodophyllotoxin |

| Podophyllum | peltatum | Berberidaceae | Podophyllotoxin, Deoxypodophyllotoxin |

| Juniperus | Various species | Cupressaceae | Podophyllotoxin and derivatives mdpi.com |

| Anthriscus | sylvestris | Apiaceae | Deoxypodophyllotoxin, this compound nih.gov |

| Linum | Various species | Linaceae | Lignans mdpi.com |

| Hernandia | Various species | Hernandiaceae | Podophyllum lignans nih.gov |

Geographical and Ecological Factors Influencing Natural Abundance

The geographical distribution of this compound-producing plants is linked to the native ranges of the species that produce these compounds. For instance, Podophyllum hexandrum is native to the Himalayan region, while Podophyllum peltatum is found in eastern North America. wisdomlib.orgthieme-connect.com Anthriscus sylvestris is common in temperate regions of Eurasia and is considered an invasive species in some areas like the Netherlands, Sweden, and Iceland. thieme-connect.com

Ecological factors, such as climate and habitat, play a significant role in the distribution and abundance of plant species and, consequently, the concentration of secondary metabolites like this compound within them. oxfordbibliographies.comaloki.huunimi.it Studies on Anthriscus sylvestris have shown that growing conditions, including whether the plants are field-grown or cultivated under controlled conditions, can influence the deoxypodophyllotoxin content. acs.org Seasonal variations have also been observed to affect the concentration of lignans in plants. acs.org The abundance of a species within its geographic range can be influenced by both abiotic factors like temperature and snow depth, and biotic factors such as competition and predation. oxfordbibliographies.com

Microbial and Other Bioproduction Systems for this compound and Related Lignans

Due to the limited availability of natural plant sources and the challenges associated with their cultivation, alternative methods for producing this compound and related lignans are being explored, including microbial and biotechnological approaches. nih.govresearchgate.net

Endophytic Microorganism Isolation and Cultivation

Endophytic microorganisms, particularly fungi, that reside within plant tissues without causing disease, have emerged as potential producers of bioactive compounds similar to those of their host plants. researchgate.netnih.govmdpi.comresearchgate.net Research has focused on isolating endophytic fungi from plants known to produce podophyllotoxin and its derivatives, with the aim of identifying strains capable of producing these lignans through fermentation. nih.govresearchgate.net This approach offers a potentially sustainable alternative to direct plant extraction. researchgate.net

Biotechnological Approaches for Biosynthesis Enhancement

Biotechnological strategies are being developed to enhance the production of this compound and related lignans. These approaches include plant tissue culture, cell suspension cultures, and genetic engineering. researchgate.netnih.govresearchgate.net

Plant Cell Cultures: Cell suspension cultures of Podophyllum hexandrum have been investigated for podophyllotoxin production. Optimization of culture conditions, including the growth medium, physicochemical parameters, and the use of elicitors (chemical or physical agents that stimulate secondary metabolite production), can significantly influence the yield. researchgate.netnih.gov Continuous cell-retention mode in bioreactors has shown promise in improving production levels. researchgate.net

Genetic Engineering: Metabolic pathway engineering in plant or microbial cells is being explored to increase yields by manipulating precursor availability and gene expression. nih.govnih.gov Introducing genes encoding enzymes involved in the lignan (B3055560) biosynthetic pathway into heterologous hosts, such as tobacco plants, has successfully reconstituted the pathway for producing related lignans like 4'-desmethylepipodophyllotoxin. nih.govnih.gov Genetic transformation using Agrobacterium rhizogenes has also been shown to enhance podophyllotoxin production in Podophyllum hexandrum and Linum flavum. nih.gov

Table 2: Biotechnological Approaches for Lignan Production

| Approach | Description | Examples/Application |

| Plant Tissue Culture | Cultivation of plant cells, tissues, or organs in vitro. | Cell suspension cultures of Podophyllum hexandrum for podophyllotoxin production. researchgate.net |

| Endophytic Microorganism Cultivation | Isolation and fermentation of microbes residing within plants. | Production of podophyllotoxin by endophytic fungi. nih.govresearchgate.net |

| Metabolic Engineering | Manipulation of biosynthetic pathways in host organisms. | Introducing lignan biosynthesis genes into heterologous hosts like tobacco. nih.gov |

| Elicitation | Using chemical or physical agents to stimulate metabolite production. | Employed in plant cell cultures to increase podophyllotoxin yield. researchgate.netnih.gov |

| Genetic Transformation | Introducing foreign genes to enhance production. | Agrobacterium rhizogenes transformation of P. hexandrum and L. flavum. nih.gov |

Biosynthetic Pathways and Enzymology of this compound

The biosynthesis of lignans, including this compound and podophyllotoxin, originates from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into monolignols, such as coniferyl alcohol. wikipedia.orgresearchgate.net

The core biosynthetic route to aryltetralin lignans like podophyllotoxin involves the dimerization of two phenylpropanoid units, typically derived from coniferyl alcohol. wisdomlib.orgwikipedia.orgresearchgate.net This dimerization is often mediated by dirigent proteins (DIR), which control the stereochemistry of the coupling. researchgate.netnih.gov Subsequent steps involve a series of oxidations, reductions, methylations, and cyclization reactions catalyzed by specific enzymes. wikipedia.orgresearchgate.net

While the complete biosynthetic pathway specifically for this compound is not as extensively detailed as that for podophyllotoxin, it is understood to be closely related. This compound may arise from intermediates in the podophyllotoxin pathway, potentially through modifications of a quinone methide intermediate. nih.gov

Key enzymes involved in the biosynthesis of related lignans like podophyllotoxin, and likely playing roles in the formation of this compound or its precursors, include:

Phenylalanine ammonia-lyase (PAL) researchgate.net

Cinnamate 4-hydroxylase (C4H) researchgate.net

p-coumarate 3-hydroxylase (C3H) researchgate.net

Caffeic acid-O-methyltransferase (CAOMT) researchgate.net

4-coumarate: CoA ligase (4CL) researchgate.net

Caffeoyl CoA o-methyltransferase (CCOMT) researchgate.net

Cinnamoyl CoA reductase (CCR) researchgate.net

Cinnamyl alcohol dehydrogenase (CAD) researchgate.net

Dirigent protein oxidase (DP oxidase) researchgate.net

Pinoresinol lariciresinol (B1674508) reductase (PLR) nih.govresearchgate.net

Secoisolariciresinol dehydrogenase (SDG) nih.govresearchgate.net

Cytochrome P450 enzymes (e.g., CYP719A23, CYP71CU1) nih.govresearchgate.net

O-methyltransferases (OMT1, OMT3) researchgate.net

2-oxoglutarate-dependent dioxygenase (2-ODD) nih.govresearchgate.net

Research using transcriptome mining and combinatorial expression in model plants like Nicotiana benthamiana has been instrumental in identifying and characterizing the enzymes involved in the downstream biosynthesis of podophyllotoxin precursors. nih.govnih.gov

Table 3: Key Enzymes in the Biosynthesis of Related Lignans

| Enzyme Abbreviation | Full Name | Role in Biosynthesis |

| PAL | Phenylalanine ammonia-lyase | Initiates the phenylpropanoid pathway. researchgate.net |

| DIR | Dirigent protein | Controls stereochemistry of phenylpropanoid dimerization. researchgate.net |

| PLR | Pinoresinol lariciresinol reductase | Involved in the conversion of pinoresinol. nih.govresearchgate.net |

| SDH | Secoisolariciresinol dehydrogenase | Involved in the conversion of secoisolariciresinol. nih.govresearchgate.net |

| CYP71CU1 | Cytochrome P450 71CU1 | Involved in hydroxylation steps. researchgate.net |

| OMT1, OMT3 | O-methyltransferase 1, 3 | Catalyze methylation reactions. researchgate.net |

| 2-ODD | 2-oxoglutarate-dependent dioxygenase | Involved in ring closure. nih.govresearchgate.net |

This compound is a chemical compound with a natural origin, primarily found in plants. Its biosynthesis involves a series of enzymatic transformations starting from common phenylpropanoid precursors. Understanding this pathway is crucial for exploring potential bioproduction methods.

Identification of Precursor Molecules

The biosynthesis of lignans, including compounds structurally related to this compound, originates from the phenylpropanoid pathway. A key precursor molecule is coniferyl alcohol, a monolignol wikipedia.org. Two molecules of coniferyl alcohol undergo oxidative coupling to form lignans wikipedia.orgwikipedia.org. Secoisolariciresinol is another significant intermediate in the biosynthetic route to various lignans, including those structurally close to this compound wikipedia.orgwikipedia.orghznu.edu.cnuni.lu. Yatein (B1682354) is also mentioned as a potential intermediate in the proposed biosynthetic sequence leading to podophyllotoxin, a related lignan, suggesting its relevance as a precursor or a branching point product in the pathway that could lead to this compound nih.govuni.lucdutcm.edu.cnmitoproteome.orgdntb.gov.uaresearchgate.net.

Gene Discovery and Expression Analysis for Biosynthetic Enzymes

Identifying the genes encoding the enzymes involved in the this compound biosynthetic pathway is a critical step towards understanding and potentially manipulating its production. Transcriptome analysis of plants known to produce lignans has been instrumental in identifying candidate genes involved in these pathways researchgate.netnih.gov. For example, studies on Podophyllum hexandrum have identified genes encoding enzymes like DIR, PLR, SDH, CYP719A13, OMT3, CYP71CU1, OMT1, and 2-ODD, which are thought to play roles in the conversion of coniferyl alcohol to deoxypodophyllotoxin and related compounds researchgate.net. Heterologous gene expression in model systems like Nicotiana benthamiana (tobacco) has been used to functionally validate these candidate genes and reconstitute parts of the biosynthetic pathway researchgate.netnih.govnih.gov. This involves cloning the identified genes and expressing them in a host organism to observe the production of pathway intermediates or the final product.

Chemo-enzymatic Synthesis Strategies and Metabolic Engineering

Given the complexity of natural product biosynthesis and the potential limitations of direct extraction from plants, chemo-enzymatic synthesis and metabolic engineering offer alternative strategies for obtaining this compound and related compounds helsinki.fisemanticscholar.orgpnas.orgnuph.edu.uanih.govfrontiersin.orgwikipedia.orgmdpi.com. Chemo-enzymatic approaches combine chemical reactions with enzymatic transformations to synthesize target molecules. This can involve using isolated enzymes to catalyze specific steps in a synthetic route helsinki.fisemanticscholar.orgpnas.orgfrontiersin.org. For instance, enzymes can be used for stereoselective reactions that are challenging to achieve through purely chemical means semanticscholar.org.

Metabolic engineering involves optimizing genetic and regulatory processes within host cells, often microorganisms, to increase the production of a desired substance nih.govfrontiersin.orgwikipedia.orgmdpi.com. This can involve identifying and overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, or expressing heterologous genes from the native plant producer in a suitable microbial or plant host wikipedia.orgmdpi.com. The goal is to create a "microbial cell factory" or an engineered plant system that can efficiently produce the target compound frontiersin.orgmdpi.com. While the complete metabolic engineering pathway specifically for this compound production may still be under investigation, research in engineering the pathways for related lignans like podophyllotoxin provides a framework for future efforts nih.govnuph.edu.ua. Challenges in metabolic engineering include identifying all relevant genes, assembling long pathways in a host, optimizing enzyme expression, and addressing pathway bottlenecks mdpi.com.

Chemical Synthesis and Analog Design of Podorhizol

Total Synthesis Strategies for Podorhizol and Stereoisomers

The total synthesis of this compound presents a significant challenge due to the presence of multiple contiguous stereocenters. Both asymmetric and diastereoselective approaches have been developed to control the stereochemical outcome of the synthesis, employing a variety of key chemical reactions to construct the core lignan (B3055560) skeleton.

Asymmetric synthesis aims to establish the absolute stereochemistry of the target molecule from the outset, often employing chiral catalysts or auxiliaries. A notable strategy in the broader context of aryltetralin lignan synthesis involves chemoenzymatic approaches. These methods leverage the high stereoselectivity of enzymes for key bond-forming reactions. For instance, an enzymatic oxidative C-C coupling reaction can be used to construct the tetracyclic core in a diastereoselective manner, providing a scalable route to key intermediates. acs.org Another powerful technique is the enzymatic desymmetrization of a meso diacetate intermediate. This has been achieved using porcine pancreatic lipase (B570770) (PPL) mediated ester hydrolysis to yield a chiral monoacetate with high enantiomeric excess. acs.org This chiral building block then guides the stereochemistry of subsequent transformations.

Organocatalysis has also emerged as a valuable tool in the asymmetric synthesis of related natural products. For example, an enantioselective organocatalytic Mannich reaction can be employed to form a key stereogenic center early in the synthetic sequence. nih.gov Furthermore, asymmetric Diels-Alder reactions, utilizing chiral dienophiles, have been shown to proceed with high regio-, endo-, and facial selectivity, effectively setting the stereochemistry of the cyclohexene (B86901) ring found in the aryltetralin core. nih.gov

Diastereoselective strategies focus on controlling the relative stereochemistry between newly formed chiral centers. In the synthesis of complex molecules like this compound, this is often achieved by taking advantage of the inherent steric and electronic properties of advanced intermediates. While specific diastereoselective syntheses of this compound are not extensively detailed in the provided search results, general methodologies for related structures offer insight. For example, the synthesis of substituted tetrahydroisoquinoline derivatives, which share structural motifs with lignans (B1203133), has been accomplished through diastereoselective methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov The stereoselectivity in such reactions is often directed by a chiral amine component, leading to the formation of one diastereomer in preference to others. nih.govchemistry-reaction.com The relative stereochemistry of the substituents on the lactone ring of this compound is a critical aspect that diastereoselective approaches aim to control, often through substrate-controlled reductions or alkylations of lactone enolates.

A variety of powerful chemical reactions have been harnessed to construct the this compound framework. These reactions are often used to form the key carbon-carbon bonds that define the aryltetralin lignan skeleton.

The Diels-Alder reaction is a [4+2] cycloaddition that has been effectively used to construct the cyclohexene ring (Ring C) of the aryltetralin core. nbuv.gov.ua Intramolecular versions of this reaction have also been employed, where the diene and dienophile are tethered, leading to the stereoselective formation of the fused ring system. researchgate.net

The Stobbe condensation is a base-catalyzed reaction between a dialkyl succinate (B1194679) and a ketone or aldehyde, which has been utilized in the synthesis of lignan precursors. wikipedia.orgunacademy.comjuniperpublishers.comorganicreactions.org This reaction is particularly useful for forming the carbon skeleton that can be elaborated into the butyrolactone ring of this compound. For instance, the condensation of 2,3-dimethoxybenzaldehyde (B126229) with dimethylsuccinate can yield an unsaturated intermediate that, after several steps including cyclization, can form a tetralone core, a key structural element of this compound. juniperpublishers.com

The Morita-Baylis-Hillman (MBH) reaction creates a C-C bond between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. researchgate.netresearchgate.netnih.govmdpi.com This reaction generates a densely functionalized allylic alcohol product, which can be a versatile intermediate for further transformations in a synthetic sequence towards this compound. The intramolecular version of the MBH reaction is also a powerful tool for the synthesis of heterocyclic and carbocyclic systems relevant to natural product synthesis. mdpi.com

The Aryl Dithiane Route has been specifically applied to the synthesis of (±)-podorhizol. acs.orgacs.org This strategy involves the conjugate addition of an aryl dithiane anion to a 2-butenolide. The resulting lactone enolate can then be trapped with an appropriate aryl halide or aldehyde. Subsequent chemical transformations of this intermediate lead to the formation of the this compound skeleton. acs.orgacs.orgresearchgate.net

| Key Reaction | Description | Application in this compound Synthesis |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Construction of the cyclohexene ring (Ring C) of the aryltetralin core. |

| Stobbe Condensation | Base-catalyzed condensation of a dialkyl succinate with a carbonyl compound. | Formation of the carbon framework for the butyrolactone ring and adjacent phenyl ring. |

| Morita-Baylis-Hillman Reaction | Nucleophile-catalyzed coupling of an activated alkene with an electrophile. | Generation of functionalized intermediates for elaboration into the lignan skeleton. |

| Aryl Dithiane Route | Conjugate addition of an aryl dithiane anion to a butenolide. | A direct route to the core structure of this compound. |

Semi-synthesis of this compound from Natural Precursors

Semi-synthesis, which involves the chemical modification of readily available natural products, is an attractive alternative to total synthesis. unacademy.comorganicreactions.org Podophyllotoxin (B1678966), a structurally related and more abundant natural lignan, is a common starting material for the semi-synthesis of various analogs. researchgate.netmdpi.com The chemical relationship between podophyllotoxin and this compound suggests that the former could serve as a precursor for the latter. The key structural difference lies in the stereochemistry at certain positions and the substitution pattern on the pendant aromatic ring. A semi-synthetic route from podophyllotoxin to this compound would likely involve epimerization at one or more stereocenters and potentially modification of the aromatic ring substituents. While specific protocols for the semi-synthesis of this compound are not extensively detailed in the provided results, the general principles of modifying podophyllotoxin are well-established for creating other derivatives like etoposide (B1684455) and teniposide. researchgate.net These modifications often target the hydroxyl group at C-4 for derivatization. aaup.edu

Design and Synthesis of Novel this compound Analogs and Derivatives

The development of novel this compound analogs is driven by the desire to enhance its therapeutic index, overcoming issues such as toxicity and drug resistance. This is typically achieved through rational design principles that guide structural modifications.

Rational drug design for this compound analogs often focuses on modifying specific positions on the lignan scaffold to improve biological activity and pharmacokinetic properties. nih.govnih.gov Key principles include:

Structure-Activity Relationship (SAR) Studies: These studies systematically modify different parts of the molecule to understand which functional groups are crucial for activity. For the related podophyllotoxin, it is known that the A and D rings are important for activity. wikipedia.org Modifications at the C-4 position have proven particularly fruitful, leading to the development of clinically used drugs. wikipedia.orgaaup.edu

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency or reducing toxicity. researchgate.net For example, ester or ether linkages could be replaced with more stable amide or triazole groups.

Hybrid Molecule Approach: This strategy involves combining the pharmacophore of this compound with that of another biologically active molecule to create a hybrid compound with potentially synergistic or novel activities. mdpi.com

Introduction of Novel Functional Groups: The addition of new functionalities, such as nitrogen-containing heterocycles or sulfamate (B1201201) groups, can alter the molecule's solubility, cell permeability, and target interactions. researchgate.netaaup.edu Spin-labeled derivatives have also been synthesized to study their cytotoxic and antioxidative properties. nih.gov

These design principles have led to the synthesis of numerous podophyllotoxin derivatives with enhanced anticancer profiles, and similar strategies are applicable to the development of novel this compound analogs. wikipedia.orgresearchgate.netmdpi.com

Despite extensive research, information specifically detailing the synthetic methodologies for the generation of this compound analogs is not available in the reviewed scientific literature. The majority of existing research focuses on the chemical synthesis and analog design of Podophyllotoxin, a closely related lignan.

Therefore, this article cannot be generated as per the user's strict instructions to focus solely on the chemical compound "this compound" and its synthetic analog methodologies. Methodologies for the closely related compound, Podophyllotoxin, are well-documented and include:

Modification at the C-4 Position: A primary site for derivatization, where various functional groups are introduced to explore structure-activity relationships.

Introduction of Nitrogen-Containing Heterocycles: Strategies such as click chemistry and multicomponent reactions are employed to incorporate diverse heterocyclic moieties.

Hybridization: Combining the Podophyllotoxin scaffold with other pharmacologically active molecules to create hybrid compounds with potentially enhanced or novel therapeutic properties.

However, without specific studies on this compound, any discussion on its analog generation would be speculative and would not adhere to the strict constraints of the request.

Structural Characterization and Stereochemistry of Podorhizol

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules like Podorhizol. researchgate.netruc.dk One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to map the complete proton and carbon framework of the molecule. scielo.org.bo ¹H NMR spectra provide information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms present. globalresearchonline.net

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula. Fragmentation patterns observed in the mass spectrum offer additional clues about the molecule's substructures.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl (-OH), ether (C-O), and aromatic ring vibrations, confirming the presence of these key functionalities. nih.gov

| Technique | Observation | Structural Information Deduced |

|---|---|---|

| ¹H NMR | Chemical shifts (δ), coupling constants (J), and signal multiplicity for each proton. | Provides information on the electronic environment, number of neighboring protons, and dihedral angles, helping to establish the connectivity of the proton skeleton. nih.gov |

| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom. | Indicates the number of distinct carbon environments and their functional type (e.g., aromatic, aliphatic, carbonyl). globalresearchonline.net |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. | Determines the molecular weight and elemental composition (with HRMS) and provides evidence for structural fragments. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to molecular vibrations. | Identifies the presence of key functional groups such as hydroxyls (-OH), methylenedioxy groups (-O-CH₂-O-), and aromatic rings. scielo.org.bo |

| X-ray Crystallography | Diffraction pattern from a single crystal. | Provides the precise 3D coordinates of all atoms, confirming the constitution, configuration, and conformation in the crystalline state. nih.gov |

Determination of Absolute and Relative Stereochemistry of this compound

This compound possesses multiple chiral centers, meaning its structure can exist in various stereoisomeric forms. Determining the specific three-dimensional arrangement of substituents around these centers—known as stereochemistry—is a critical aspect of its characterization.

The relative stereochemistry , which describes the orientation of chiral centers in relation to one another within the molecule, is often determined using ¹H NMR spectroscopy. The coupling constants (J-values) between protons on adjacent chiral carbons are highly dependent on the dihedral angle between them, which in turn is dictated by the relative configuration (e.g., cis or trans). Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximity between protons, further helping to assign relative stereochemistry.

The absolute stereochemistry , which defines the actual R or S configuration at each chiral center, requires more specialized techniques. Single-crystal X-ray crystallography is the gold standard for determining absolute configuration, provided a suitable crystal can be grown. nih.gov By analyzing anomalous dispersion effects, the absolute spatial arrangement of the atoms can be unequivocally established.

In the absence of a crystal structure, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. The experimental CD spectrum, which measures the differential absorption of left- and right-circularly polarized light, is compared to spectra predicted by quantum chemical calculations for different possible absolute configurations. nih.gov A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

| Technique | Type of Information | Methodology |

|---|---|---|

| ¹H NMR (J-couplings, NOE) | Relative Stereochemistry | Analysis of proton-proton coupling constants and Nuclear Overhauser Effect correlations to determine the relative orientation of substituents (e.g., cis/trans). |

| Single-Crystal X-ray Crystallography | Absolute Stereochemistry | Analysis of the diffraction pattern, often using anomalous dispersion, to determine the unambiguous 3D structure and assign R/S configuration to all chiral centers. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Absolute Stereochemistry | Comparison of the experimental chiroptical response with theoretically calculated spectra for possible stereoisomers to assign the correct absolute configuration. |

Conformational Analysis and Molecular Modeling of this compound

While X-ray crystallography provides a static picture of the molecule in its crystal lattice, this compound is flexible and can adopt various shapes, or conformations, in solution. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.

Molecular modeling is a powerful computational tool used for this purpose. nih.gov By employing molecular mechanics or quantum chemical methods, the potential energy surface of the molecule can be explored. nih.gov These calculations can predict the preferred conformations by identifying the geometries that correspond to energy minima.

| Structural Feature | Conformational Aspect | Method of Analysis |

|---|---|---|

| Tetralin Ring | Flexibility and preferred puckering (e.g., half-chair). | Molecular mechanics and quantum chemical calculations; NMR coupling constants. |

| Substituent Orientation | Preference for pseudo-axial vs. pseudo-equatorial positions. | Calculation of steric and electronic effects to determine the lowest energy arrangement. |

| Torsional Angles | Rotation around key single bonds connecting the ring systems. | Dihedral driver calculations to map the potential energy surface as a function of bond rotation. nih.gov |

Biological Activities and Mechanistic Studies of Podorhizol Non Clinical

Cellular and Subcellular Biological Effects

Antiproliferative and Cytostatic Activities in vitro

Currently, there is a limited amount of specific data available from preclinical studies detailing the antiproliferative and cytostatic activities of Podorhizol against various cancer cell lines. While the broader class of podophyllotoxin (B1678966) derivatives has been extensively studied for these properties, specific IC50 values and detailed cytostatic effects for this compound are not well-documented in the existing literature.

Antiviral Activities in vitro (e.g., HSV replication inhibition)

Investigations into the antiviral properties of this compound have yielded specific results regarding its efficacy against Herpes Simplex Virus (HSV). In a study examining the inhibitory effects of various podophyllotoxin derivatives on the replication of HSV types 1 and 2 (HSV-1 and HSV-2), this compound was found to be inactive. nih.gov Specifically, the study noted that this compound, designated as RD4-6277, did not inhibit the replication of HSV. nih.gov This lack of activity was also observed for a related compound, 5'-methoxy-podorhizol. nih.gov The findings indicate that certain structural features of this compound may render it ineffective against this particular virus, in contrast to other derivatives like deoxypodophyllotoxin (B190956) which showed potent anti-HSV activity in the same study. nih.gov

Anti-inflammatory and Immunomodulatory Investigations

Specific preclinical studies focusing on the anti-inflammatory and immunomodulatory activities of this compound are not extensively available. While the broader category of polyphenolic compounds and other podophyllotoxin derivatives have been investigated for such effects, dedicated research into the direct impact of this compound on inflammatory pathways, cytokine production, or immune cell function is not detailed in the available scientific literature. nih.govmdpi.comnih.govnih.govdovepress.commdpi.comnih.govmdpi.comnih.gov

Other Preclinical Biological Evaluations (e.g., antioxidant, insecticidal)

Beyond antiviral and potential anticancer activities, other biological evaluations of this compound have been conducted. Notably, this compound has demonstrated antibacterial activity. One study identified it as an inhibitor of the gram-negative bacterium Neisseria gonorrhoeae, with a minimal inhibitory concentration (MIC) in the range of 32-64 µg/mL. researchgate.net

While the podophyllotoxin class of compounds is generally known for insecticidal properties, specific studies detailing the insecticidal or antioxidant activities of this compound itself are not prominently featured in the available research. nih.govnih.govmdpi.comresearchgate.net

Table 1: Antibacterial Activity of this compound

| Microorganism | Activity | Concentration |

|---|---|---|

| Neisseria gonorrhoeae | Inhibitory | 32-64 µg/mL (MIC) |

Molecular and Biochemical Mechanisms of Action

Interactions with Key Cellular Targets (e.g., Tubulin Polymerization, Topoisomerase Enzymes)

The precise molecular mechanisms of action for this compound, particularly its interactions with key cellular targets like tubulin and topoisomerase enzymes, are not as well-defined as those for its parent compound, podophyllotoxin. Podophyllotoxin and many of its derivatives are known to exert their cytotoxic effects primarily by inhibiting tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest. mdpi.commdpi.comnih.gov Other derivatives, such as etoposide (B1684455), function as topoisomerase II inhibitors, which leads to DNA strand breaks and apoptosis. wikipedia.orgnih.govoncohemakey.combiomedpharmajournal.orgembopress.org

In the case of this compound, its structural characteristics significantly influence its biological activity. The study that found this compound to be inactive against Herpes Simplex Virus noted that the compound lacks the C ring present in other active podophyllotoxin derivatives. nih.gov This structural difference is critical and likely accounts for its inability to inhibit HSV replication, suggesting that the complete ring system is necessary for interaction with viral or cellular targets involved in the virus's life cycle. nih.gov However, direct evidence from studies specifically investigating this compound's binding affinity or inhibitory effect on tubulin polymerization or topoisomerase activity is not currently available.

Modulation of Cell Cycle Progression and Apoptosis Pathways

The cytotoxic activity of podophyllotoxin and its derivatives, the class of compounds to which this compound belongs, is strongly associated with their ability to interfere with cell division and induce programmed cell death, or apoptosis. nih.gov

Cell Cycle Arrest: Studies on podophyllotoxin demonstrate that it arrests cells in the G2/M phase of the cell cycle. nih.govnih.gov This disruption of the cell cycle is a direct consequence of its interaction with the protein tubulin, preventing the formation of the mitotic spindle necessary for cell division. This antimitotic property is a hallmark of this class of lignans (B1203133). mdpi.com Prolonged arrest at this checkpoint can trigger downstream signaling that leads to apoptosis. frontiersin.org

Induction of Apoptosis: Following cell cycle arrest, these compounds induce apoptosis through multiple pathways. The process involves the activation of a cascade of enzymes called caspases, which are central executioners of apoptosis. frontiersin.org Research on podophyllotoxin derivatives has shown the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3. frontiersin.org

The apoptotic process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which further activates the caspase cascade. frontiersin.org

| Cellular Process | Effect of Podophyllotoxin Analogs | Key Molecular Events |

| Cell Cycle | Arrest at G2/M phase | Inhibition of microtubule polymerization, disruption of mitotic spindle formation. nih.govfrontiersin.org |

| Apoptosis | Induction of programmed cell death | Upregulation of p53 and Bax, downregulation of Bcl-2, activation of caspases-3, -8, and -9. nih.govfrontiersin.org |

Influence on Intracellular Signaling Pathways

The biological effects of podophyllotoxin-related lignans are mediated through the modulation of various intracellular signaling pathways that govern cell survival, proliferation, and death.

One of the key pathways implicated in the action of podophyllotoxin is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov Activation of the p38 MAPK pathway is often linked to cellular stress responses. Studies have shown that podophyllotoxin treatment leads to an increase in the generation of reactive oxygen species (ROS) within cancer cells. nih.gov This elevation in ROS acts as a stress signal that activates the p38 MAPK pathway, which in turn promotes apoptosis. nih.govnih.gov Pre-treatment with antioxidants like N-acetyl-L-cysteine can prevent this ROS generation and subsequent apoptosis, confirming the critical role of this signaling cascade. nih.gov

As phenolic compounds, this class of molecules may also influence other inflammation-associated signaling pathways, such as those involving nuclear factor (NF)-κB and activator protein (AP)-1, which are central regulators of inflammatory and immune responses. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. drugdesign.org For the podophyllotoxin family, extensive SAR and QSAR analyses have been crucial for understanding their mechanism of action and for guiding the development of clinically successful drugs like etoposide and teniposide. nih.govnih.gov

Identification of Key Pharmacophoric Features and Structural Moieties

The podophyllotoxin scaffold is an aryltetralin lignan (B3055560) lactone characterized by a rigid tetracyclic core with several chiral centers. nih.govmdpi.com SAR studies have identified several structural features that are critical for its cytotoxic activity.

The Lactone Ring (Ring D): The trans-fused γ-lactone ring is essential for the tubulin-binding activity of podophyllotoxin. scienceopen.com Opening or altering this ring generally leads to a significant loss of potency.

Stereochemistry: The specific stereochemistry of the molecule, particularly the trans configuration between the C-1 aryl group and the C-2 lactone, and the C-2/C-3 stereochemistry, is crucial for biological activity. mdpi.com Epimerization at these centers can render the molecule inactive.

The E-Ring: The trimethoxyphenyl group at C-1 (Ring E) plays a significant role in the interaction with biological targets. Modifications to the methoxy groups on this ring can modulate activity and specificity.

The C-4 Position: This position is a key site for structural modification. While podophyllotoxin itself has a hydroxyl group at C-4, derivatives like etoposide feature a large glycosidic substituent at this position. This modification shifts the primary mechanism of action from tubulin inhibition to the inhibition of DNA topoisomerase II, while also reducing general toxicity. frontiersin.orgscienceopen.com

| Structural Moiety | Importance for Biological Activity | Notes |

| Rings A/B/C | Form the core aryltetralin scaffold. | Provides the rigid framework for the molecule. |

| Ring D (Lactone) | Essential for tubulin-binding activity. | Must be in a trans-fused configuration for high potency. scienceopen.com |

| Ring E (Trimethoxyphenyl) | Crucial for target binding. | The 4'-methoxy group is important; its demethylation can alter activity. |

| C-4 Substituent | Modulates mechanism of action and toxicity. | Glycosidic substitution shifts activity from tubulin to topoisomerase II inhibition. frontiersin.orgscienceopen.com |

Development of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of compounds with their biological activities. researchgate.net These computational models are valuable tools for predicting the potency of novel, un-synthesized analogs, thereby streamlining the drug discovery process.

For podophyllotoxin derivatives, QSAR models have been developed to predict their cytotoxic activity. researchgate.net These models incorporate various molecular descriptors, which are numerical representations of the physicochemical properties and structural features of the molecules. By analyzing a dataset of compounds with known activities, a mathematical equation is generated that can predict the activity of new compounds based on their calculated descriptors. Statistically significant QSAR models have been successfully built for podophyllotoxin analogs, demonstrating good predictive power for their inhibitory activity. researchgate.net

Design Principles for Enhanced Biological Profiles

The insights gained from decades of SAR and QSAR studies have established several key design principles for creating podophyllotoxin-based analogs with improved therapeutic profiles.

Modification at C-4: As demonstrated by the success of etoposide, introducing bulky substituents, particularly glycosidic groups, at the C-4 position is a primary strategy to reduce toxicity and convert the molecule into a topoisomerase II inhibitor. scienceopen.com Further exploration of different N-substitutions at this position has also yielded compounds with potent antitumor activity. mdpi.com

Alteration of the E-Ring: Modifying the substitution pattern on the pendent E-ring can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency or improved selectivity for specific cancer cell lines.

Simplification and Rigidification: Strategies involving structural simplification to reduce molecular complexity or rigidification to lock the molecule into its bioactive conformation can lead to compounds with better drug-like properties. mdpi.com The goal is to retain the essential pharmacophoric features while improving aspects like solubility and metabolic stability. These principles guide the rational design and synthesis of new derivatives with the aim of achieving greater efficacy and a better safety profile. nih.govnih.gov

Comparative Lignan Chemistry and Biology

Biosynthetic and Synthetic Divergence among Related Lignans (B1203133)

The biosynthetic pathways leading to podorhizol and its related lignans diverge from common precursors, illustrating the elegant chemical logic of natural product synthesis. The journey begins with the dimerization of coniferyl alcohol to form (+)-pinoresinol, which is subsequently converted to (-)-matairesinol, a key dibenzylbutyrolactone lignan (B3055560). mdpi.com From here, the pathway branches. One of the key intermediates is (-)-yatein. mdpi.com

Biosynthetic Divergence:

The divergence point for the formation of aryltetralin lignans occurs at the level of dibenzylbutyrolactone precursors like (-)-yatein. Specific enzymes, such as 2-oxoglutarate-dependent dioxygenases, catalyze an intramolecular C-C bond formation in (-)-yatein to create the aryltetralin skeleton of (-)-deoxypodophyllotoxin. nih.govresearchgate.net Deoxypodophyllotoxin (B190956) can then be further hydroxylated to form podophyllotoxin (B1678966). The biosynthesis of this compound, however, does not involve this cyclization step. Instead, it is characterized by the introduction of a hydroxyl group at the benzylic position of the γ-substituent of the butyrolactone ring, a step that occurs either before or after the formation of the core yatein-like structure. The stereochemistry of this hydroxyl group distinguishes this compound from its diastereomer, epi-podorhizol.

Synthetic Divergence:

This biosynthetic divergence is mirrored in chemical synthesis strategies. Efficient synthetic routes have been developed that leverage a common intermediate to produce yatein (B1682354), this compound, and epi-podorhizol, showcasing their close synthetic relationship. scielo.brresearchgate.net

A notable strategy involves the use of a β-piperonyl-γ-butyrolactone intermediate. scielo.br

To synthesize (±)-yatein , this intermediate is subjected to alkylation with 3,4,5-trimethoxybenzyl bromide. scielo.br

To synthesize (±)-podorhizol and (±)-epi-podorhizol , the same intermediate undergoes an aldol (B89426) condensation with 3,4,5-trimethoxybenzaldehyde. scielo.br

This change in the electrophile—from an alkyl bromide to an aldehyde—is the key point of divergence in the synthetic pathway, directly leading to either the yatein structure or the hydroxylated this compound/epi-podorhizol structures. scielo.br Furthermore, chemoenzymatic syntheses of podophyllotoxin and its analogues often utilize yatein as the substrate for a biocatalytic cyclization step, reinforcing its role as a late-stage precursor to the aryltetralin class. nih.govresearchgate.net

| Compound | Key Biosynthetic Precursor | Key Transformation | Synthetic Divergence Point (Example) |

|---|---|---|---|

| This compound / Epi-Podorhizol | Dibenzylbutyrolactone intermediate | Benzylic hydroxylation | Aldol condensation with 3,4,5-trimethoxybenzaldehyde |

| Yatein | Dibenzylbutyrolactone intermediate | - | Alkylation with 3,4,5-trimethoxybenzyl bromide |

| Deoxypodophyllotoxin | Yatein | Intramolecular oxidative cyclization | Not applicable (product of yatein cyclization) |

| Podophyllotoxin | Deoxypodophyllotoxin | Hydroxylation | Not applicable (product of deoxypodophyllotoxin modification) |

Comparative Analysis of Biological Activity Profiles and Mechanistic Overlaps

The structural differences between this compound and related lignans, particularly the distinction between the dibenzylbutyrolactone and aryltetralin classes, translate into markedly different biological activity profiles and mechanisms of action.

Aryltetralin Lignans (Podophyllotoxin & Deoxypodophyllotoxin): Podophyllotoxin is a highly potent antimitotic agent. mdpi.compatsnap.com Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and arrests cells in metaphase, ultimately leading to apoptosis. patsnap.comscienceopen.com This potent cytotoxicity is the basis for its historical use and its role as a lead compound for anticancer drugs. mdpi.com Deoxypodophyllotoxin shares this cytotoxic mechanism and also exhibits significant antimitotic activity. nih.gov The rigid, conformationally constrained tetracyclic structure is considered crucial for high-affinity binding to tubulin. researchgate.net While podophyllotoxin itself is too toxic for systemic use, its semi-synthetic derivatives, etoposide (B1684455) and teniposide, function through a different mechanism—inhibition of DNA topoisomerase II—highlighting how subtle structural changes can dramatically alter the molecular target. nih.govmdpi.com

Dibenzylbutyrolactone Lignans (this compound, Yatein, etc.): The biological activities of dibenzylbutyrolactone lignans are more varied and generally less potently cytotoxic than their aryltetralin counterparts.

This compound: Has been identified as a compound contributing to hepatotoxicity in certain contexts. nih.govmdpi.com

Yatein: Shows antiviral activity and acts as an insect feeding deterrent. nih.gov

Epi-podorhizol: Has been noted for its antibacterial activity.

Other Dibenzylbutyrolactones (e.g., Arctigenin): Have demonstrated a range of other activities, including anti-inflammatory effects and relaxant effects on smooth muscle, potentially mediated through the blockade of L-type calcium ion channels. nih.gov

The mechanistic overlap between these two classes is limited. While both originate from the same biosynthetic pathway, their final structures interact with different cellular targets. The potent, specific antimitotic activity of podophyllotoxin is a hallmark of the cyclized aryltetralin scaffold. In contrast, the more flexible dibenzylbutyrolactone structure of this compound and its relatives allows for a broader, but less potent, range of biological interactions.

| Compound | Class | Primary Biological Activity/Mechanism |

|---|---|---|

| Podophyllotoxin | Aryltetralin | Potent antimitotic; tubulin polymerization inhibitor |

| Deoxypodophyllotoxin | Aryltetralin | Potent antimitotic; tubulin polymerization inhibitor |

| This compound | Dibenzylbutyrolactone | Associated with hepatotoxicity |

| Epi-Podorhizol | Dibenzylbutyrolactone | Antibacterial activity |

| Yatein | Dibenzylbutyrolactone | Antiviral, insecticidal activity |

Q & A

Q. What are the standard methods for isolating and identifying Podorhizol and its glycosides (e.g., this compound β-D-glucoside) from plant sources?

- Methodology : Use solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography for isolation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended for identification. Negative/positive ionization modes in MS can differentiate glycosidic derivatives based on molecular weight and fragmentation patterns .

- Key Considerations : Validate purity using Nuclear Magnetic Resonance (NMR) spectroscopy and compare with reference standards.

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity. For structural confirmation, use UV-Vis spectroscopy (for conjugated systems) and High-Resolution MS (HRMS) .

- Data Interpretation : Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. What are the known phytochemical properties of this compound, and how do they influence its bioactivity?

- Methodology : Characterize solubility (polar vs. nonpolar solvents), stability (pH/temperature sensitivity), and reactivity (e.g., glycosidic bond hydrolysis). Assess bioactivity via in vitro assays (e.g., antimicrobial disk diffusion or enzyme inhibition) .

- Key Insight : this compound β-D-glucoside’s glycosylation enhances solubility and bioavailability, critical for plant-pathogen interaction studies .

Advanced Research Questions

Q. How to design experiments to evaluate this compound’s role in plant systemic acquired resistance (SAR) against pathogens?

- Methodology :

In planta studies : Treat pathogen-infected model plants (e.g., Arabidopsis or rice) with purified this compound and monitor defense markers (e.g., PR proteins, salicylic acid levels).

Transcriptomic Analysis : Use RNA-Seq to identify upregulated defense-related genes .

Control Groups : Include untreated infected plants and non-infected controls.

- Pitfalls : Ensure pathogen inoculation consistency; use randomized block designs to minimize environmental variability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

Meta-Analysis : Compare extraction protocols (e.g., solvent polarity, temperature) and bioassay conditions (e.g., pathogen strains, dosage).

Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines).

Contextual Factors : Account for plant genotype variations or environmental stressors affecting compound synthesis .

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .

Q. What in silico strategies predict this compound’s molecular interactions with viral or fungal targets?

- Methodology :

Molecular Docking : Use tools like AutoDock Vina to model binding affinities with pathogen proteins (e.g., HIV protease or fungal chitin synthases).

QSAR Modeling : Correlate structural features (e.g., hydroxyl groups, glycosylation) with bioactivity data.

Validation : Cross-check predictions with in vitro enzyme inhibition assays .

Q. How to assess the ecological impact of this compound in non-target organisms during agrochemical development?

- Methodology :

Toxicity Screening : Use Daphnia magna (water fleas) or Eisenia fetida (earthworms) for ecotoxicological assays.

Degradation Studies : Monitor soil half-life under varying conditions (UV exposure, microbial activity).

Regulatory Alignment : Follow EPA guidelines for environmental risk assessment .

Methodological Resources

- Data Collection : Use structured surveys (Google Forms) for meta-analysis data aggregation, ensuring clear question framing and Likert scales for qualitative responses .

- Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting results and identify root causes .

- Ethical Compliance : Document participant selection criteria and safety protocols for studies involving human cell lines (e.g., cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.